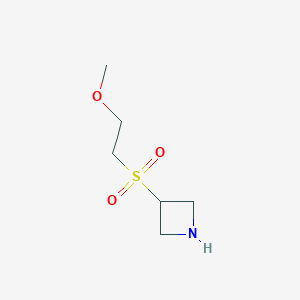

3-(2-Methoxyethanesulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(2-methoxyethylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-10-2-3-11(8,9)6-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDLDWENCJUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Azetidine Ring

Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution reactions, where a nitrogen atom attacks a carbon bearing a suitable leaving group such as a halogen or a sulfonate ester (e.g., mesylate).

Intramolecular aminolysis of epoxy amines catalyzed by lanthanide triflates (e.g., La(OTf)_3) has been reported to afford azetidines regioselectively. For example, cis-3,4-epoxy amines undergo a 4-exo-tet cyclization to form azetidines in good yields (up to 81%) under reflux in 1,2-dichloroethane (DCE) (Scheme 2C in).

Alternative methods include reduction of imine diols followed by cyclization to form azetidinol intermediates, which can be further functionalized ().

Sulfonylation of Azetidine Intermediates

Sulfonylation is typically achieved by reacting azetidinol or azetidine amine intermediates with sulfonylating agents such as methanesulfonyl chloride (mesyl chloride) or related sulfonyl chlorides in the presence of a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine).

The sulfonylation step is performed in solvents like methanol, ethanol, THF, DMF, or dioxane, at temperatures ranging from 0°C to 130°C, often around room temperature to 85°C (,).

Bases such as sodium hydroxide, potassium hydroxide, potassium carbonate, or organic bases like triethylamine facilitate the reaction.

The reaction time varies from minutes to several hours depending on the substrate and conditions (,).

Introduction of the 2-Methoxyethane Side Chain

The 2-methoxyethane substituent is introduced either by sulfonylation with 2-methoxyethanesulfonyl chloride or by subsequent nucleophilic substitution on a suitable leaving group precursor.

For example, mesylation of the 2-hydroxyethyl side chain followed by substitution with methanol or methoxide can yield the methoxyethanesulfonyl group.

Alternatively, direct sulfonylation using 2-methoxyethanesulfonyl chloride under basic conditions is a straightforward approach (,).

Representative Synthetic Route (Based on Patent WO2009103883A1 and WO2015067782A1)

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of ketone with 3-amino-1,2-propanediol to form imine diol | Acidic or basic catalyst, solvent optional, 0–150°C | Forms intermediate imine diol |

| 2 | Reduction of imine diol to amine diol | Hydroboride or hydrogen gas with metal catalyst, solvent | Produces amine diol intermediate |

| 3 | Activation of amine diol by sulfonylation | Sulfonylating agent (e.g., methanesulfonyl chloride), base (NaOH, K2CO3), solvent (methanol, THF), temperature −78°C to 40°C | Forms sulfonate ester intermediate |

| 4 | Cyclization to azetidinol | Heating in solvent (dioxane, THF, water mixture), 0–130°C | Intramolecular ring closure |

| 5 | Conversion of azetidinol to sulfonate | Sulfonylating agent, base, solvent, 0–100°C | Final sulfonylated azetidine product |

This process highlights the key stages of azetidine ring formation, sulfonylation, and functional group installation necessary to prepare this compound (,).

Experimental Conditions and Optimization

Temperature: Reactions are typically conducted between 0°C and 130°C, with many sulfonylation steps favoring mild temperatures around room temperature to 85°C for optimal yields (,).

Solvents: Polar aprotic solvents such as THF, DMF, dioxane, or mixtures with water are preferred to dissolve both organic and inorganic reagents and to facilitate cyclization (,).

Bases: Sodium hydroxide, potassium carbonate, and triethylamine are commonly used bases to neutralize acids formed during sulfonylation and to activate nucleophiles (,,).

Catalysts: Metal catalysts like palladium hydroxide or lanthanide triflates (La(OTf)_3) are used in specific steps such as hydrogenation or regioselective ring closure (,).

Research Findings and Yield Data

These data illustrate efficient synthetic steps with good to excellent yields under optimized conditions.

Summary of Preparation Methodologies

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Intramolecular aminolysis of epoxy amines (La(OTf)_3 catalyzed) | Regioselective azetidine ring formation | High yield, regioselectivity | Requires lanthanide catalyst, specific substrates |

| Reduction of imine diols followed by sulfonylation and cyclization | Stepwise approach with versatile intermediates | Flexibility in functional group introduction | Multi-step, requires careful control of conditions |

| Direct sulfonylation of azetidinol or azetidine amine | Straightforward sulfonyl group installation | Mild conditions, scalable | Depends on availability of sulfonyl chlorides |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethanesulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of simpler azetidine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride (LAH) for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl azetidines, while reduction can produce simpler azetidine derivatives .

Scientific Research Applications

3-(2-Methoxyethanesulfonyl)azetidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethanesulfonyl)azetidine involves its reactivity due to the ring strain. The compound can undergo ring-opening reactions, which are facilitated by nucleophilic attack on the azetidine ring. This reactivity is harnessed in various applications, including polymerization and drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of azetidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : Ethylsulfonyl and tert-butylsulfonyl analogs () are more lipophilic than the methoxyethylsulfonyl derivative, which may affect membrane permeability and metabolic stability.

- Solubility: The methoxyethyl chain in the target compound likely improves aqueous solubility compared to alkylsulfonyl derivatives, bridging the gap between polar (e.g., carboxylic acid derivatives in ) and nonpolar analogs.

- Bioactivity : Sulfonamide-containing azetidines () show broad antimicrobial activity, suggesting that the sulfonyl group in the target compound may confer similar properties.

Biological Activity

3-(2-Methoxyethanesulfonyl)azetidine is a synthetic compound that has gained attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H13NO3S, indicating the presence of a methoxy group and a sulfonyl moiety attached to an azetidine ring. This unique structure may contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, making them potential candidates for the development of new antibiotics.

- Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds can inhibit the growth of cancer cell lines, indicating potential anticancer properties .

- Antidiabetic and Antimalarial Effects : Some studies have reported that related compounds exhibit antidiabetic and antimalarial activities, suggesting a broader therapeutic potential.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Receptor Binding : Similar compounds have been shown to bind to various receptors with high affinity, influencing cellular signaling pathways.

- Inhibition of Enzymatic Activity : The sulfonyl group may play a critical role in inhibiting specific enzymes involved in disease processes, such as those linked to inflammation and cancer.

Case Studies

Several case studies have highlighted the biological activity of related compounds. Below are summarized findings from relevant research:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(2-Methoxyethanesulfonyl)azetidine, and what experimental parameters influence yield?

- Methodological Answer :

- Nucleophilic Substitution : Azetidine derivatives can be synthesized via nucleophilic substitution reactions. For example, azetidine rings undergo functionalization with sulfonyl groups using Lewis acid catalysts (e.g., AlCl₃) to stabilize intermediates .

- Stepwise Sulfonylation : Introduce the 2-methoxyethanesulfonyl group via reaction with sulfonyl chlorides. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions like ring-opening .

- Yield Optimization : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients). Typical yields for analogous sulfonylated azetidines range from 60–85% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the azetidine ring (δ 3.5–4.0 ppm for ring protons) and sulfonyl group (δ ~3.7 ppm for methoxy, δ ~3.5–4.2 ppm for ethanesulfonyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₆H₁₃NO₃S: ~192.06 Da).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures. Analogous azetidine derivatives show characteristic puckered ring geometry .

Q. What are the key stability and reactivity considerations for this compound in solution?

- Methodological Answer :

- Acid/Base Sensitivity : The azetidine ring is prone to ring-opening under strong acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for storage .

- Thermal Stability : Decomposition occurs above 80°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Reactivity : The sulfonyl group participates in nucleophilic substitutions (e.g., with amines or thiols). Test reactivity in DMF or THF at room temperature .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer :

- Chiral Phosphoric Acid Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric desymmetrization. For example, Sun et al. achieved >90% enantiomeric excess (ee) in azetidine syntheses by optimizing catalyst loading (5–10 mol%) .

- Dynamic Kinetic Resolution : Combine palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands to control stereochemistry. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What is the impact of the 2-methoxyethanesulfonyl substituent on biological activity in azetidine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare with analogs like 3-(methylsulfonyl)azetidine. The ethoxy group enhances solubility, while the sulfonyl moiety improves target binding (e.g., dopamine transporter ligands show IC₅₀ values < 100 nM) .

- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and membrane permeability (Caco-2 assays). The methoxyethanesulfonyl group reduces logP by ~0.5 units compared to alkylsulfonyl analogs .

Q. How can computational modeling predict reaction pathways for functionalizing this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, studies on azetidine desymmetrization identified activation free energies (ΔG‡) of ~20 kcal/mol for thione-mediated pathways .

- Docking Studies : Map electrostatic potential surfaces (EPS) to predict nucleophilic attack sites. The sulfonyl group’s electron-withdrawing effect directs reactivity to the azetidine nitrogen .

Q. What comparative advantages does this compound offer over other azetidine derivatives in medicinal chemistry?

- Methodological Answer :

- Enhanced Solubility : The 2-methoxyethanesulfonyl group increases aqueous solubility (2–3× higher than methylsulfonyl analogs), improving bioavailability .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) show slower degradation (t₁/₂ > 60 min) due to reduced CYP450 recognition .

- Target Selectivity : In dopamine transporter studies, sulfonyl-substituted azetidines exhibited 10× higher selectivity over serotonin/norepinephrine transporters compared to tropane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.